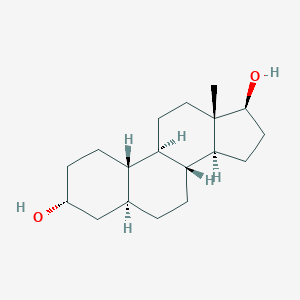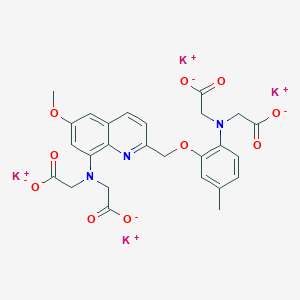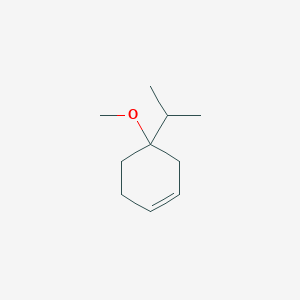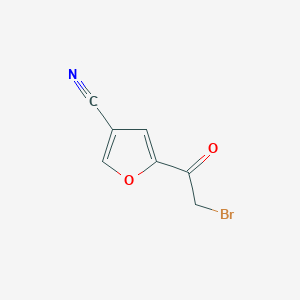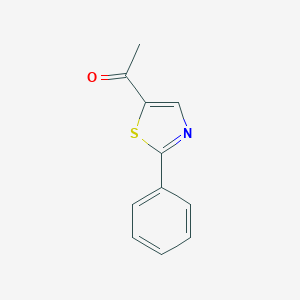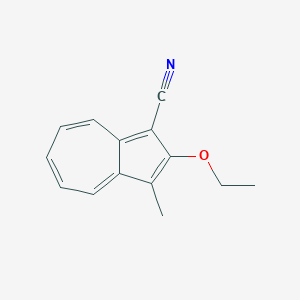
2-Ethoxy-3-methylazulene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-3-methylazulene-1-carbonitrile is a synthetic compound that belongs to the family of azulenes. It is a yellowish-brown powder that is soluble in organic solvents. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Mechanism Of Action
The exact mechanism of action of 2-Ethoxy-3-methylazulene-1-carbonitrile is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. Additionally, it has been reported to interact with cellular targets, including DNA, RNA, and proteins.
Biochemical And Physiological Effects
Studies have shown that 2-Ethoxy-3-methylazulene-1-carbonitrile possesses various biochemical and physiological effects. The compound has been reported to reduce the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. Additionally, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase. The compound has also been reported to possess antifungal and antibacterial activities.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Ethoxy-3-methylazulene-1-carbonitrile in lab experiments is its high purity and stability. The compound can be easily synthesized using a simple and efficient method. Additionally, it possesses various biological activities, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which may limit its application in certain experiments.
Future Directions
There are several future directions for the research on 2-Ethoxy-3-methylazulene-1-carbonitrile. One of the potential areas of research is the development of new drugs based on this compound. The compound has been shown to possess various biological activities, making it a potential candidate for the treatment of various diseases. Additionally, the compound can be modified to enhance its biological activity and reduce its toxicity. Another potential area of research is the application of this compound in material science. The unique structure of azulenes makes them potential candidates for the development of new materials with unique properties. Finally, the compound can be used in agriculture as a natural pesticide, as it possesses antifungal and antibacterial activities.
Synthesis Methods
The synthesis of 2-Ethoxy-3-methylazulene-1-carbonitrile involves the condensation of ethyl 2-oxo-2-phenylacetate with malononitrile in the presence of sodium ethoxide. The reaction proceeds via a Knoevenagel condensation mechanism, followed by cyclization to form the azulene ring system. The final product is obtained by the hydrolysis of the ethyl ester group using hydrochloric acid.
Scientific Research Applications
2-Ethoxy-3-methylazulene-1-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been reported to possess antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
properties
CAS RN |
134919-77-0 |
|---|---|
Product Name |
2-Ethoxy-3-methylazulene-1-carbonitrile |
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-ethoxy-3-methylazulene-1-carbonitrile |
InChI |
InChI=1S/C14H13NO/c1-3-16-14-10(2)11-7-5-4-6-8-12(11)13(14)9-15/h4-8H,3H2,1-2H3 |
InChI Key |
LUVXBSIWGVDFDC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=CC2=C1C#N)C |
Canonical SMILES |
CCOC1=C(C2=CC=CC=CC2=C1C#N)C |
synonyms |
1-Azulenecarbonitrile,2-ethoxy-3-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



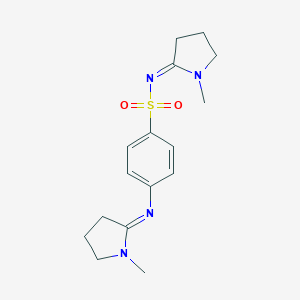
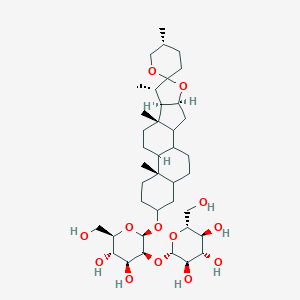
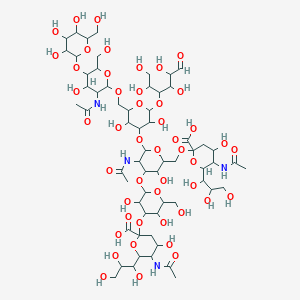
![[(2R,4R)-4-Aminooxolan-2-yl]methanol](/img/structure/B162710.png)
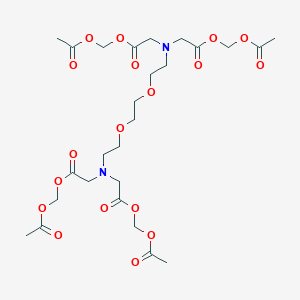

![3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione](/img/structure/B162717.png)
![acetyloxymethyl 2-[4-[3-(acetyloxymethoxy)-2,7-dichloro-6-oxoxanthen-9-yl]-N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]anilino]acetate](/img/structure/B162718.png)
![Acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B162723.png)
